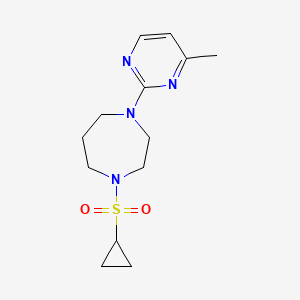![molecular formula C16H21N5O B12268874 N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12268874.png)
N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a cyclopropanecarboxamide group. Its intricate molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the cyclopropanecarboxamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride
- 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines
Uniqueness
N-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)cyclopropanecarboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H21N5O |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
N-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H21N5O/c1-11-9-14-15(17-6-8-21(14)19-11)20-7-2-3-13(10-20)18-16(22)12-4-5-12/h6,8-9,12-13H,2-5,7,10H2,1H3,(H,18,22) |
Clave InChI |
BRBLXHRPRVRVNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)NC(=O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268797.png)

![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268828.png)

![N-{1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268845.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12268852.png)
![4-ethyl-5-fluoro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268858.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)
![6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12268887.png)
